molecular formula C12H8Cl3NO2S B5512655 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B5512655
M. Wt: 336.6 g/mol
InChI Key: YTACCJMZGUDUFH-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by three chlorine substituents: one on the benzene ring of the sulfonyl group (para position) and two on the anilino ring (meta positions). Its molecular formula is C₁₂H₈Cl₃NO₂S, with a molecular weight of 336.60 g/mol . The compound crystallizes in the triclinic system (space group P1) with unit cell parameters a = 4.935 Å, b = 11.630 Å, c = 13.115 Å, α = 113.52°, β = 90.49°, γ = 96.50°, and Z = 2 .

The molecule adopts a twisted conformation at the sulfur atom, with a C—S—N—C torsion angle of 77.8° and a dihedral angle of 87.9° between the two aromatic rings . The N–H group forms N–H⋯O hydrogen bonds, generating inversion-related dimeric chains in the crystal lattice . The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline in chloroform, followed by recrystallization from ethanol .

Properties

IUPAC Name

4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTACCJMZGUDUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Parameters

The torsion angle (C–S–N–C) and dihedral angle (between aromatic rings) are critical metrics for comparing conformational flexibility and steric effects. Key comparisons include:

Compound Name Torsion Angle (°) Dihedral Angle (°) Crystal System Reference
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide 77.8 87.9 Triclinic
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide (II) -58.4 77.1 Not reported
4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (III) -56.7 56.5 Not reported
N-(3,5-Dichlorophenyl)benzenesulfonamide (N35DCPBSA) Not reported Not reported Monoclinic
  • Torsion Angle Trends : The target compound’s positive torsion angle (77.8°) contrasts with the negative angles in compounds II (-58.4°) and III (-56.7°), indicating distinct steric interactions due to chlorine substituent positions .
  • Dihedral Angle Trends : The near-orthogonal dihedral angle (87.9°) in the target compound suggests greater aromatic ring distortion compared to II (77.1°) and III (56.5°), which adopt more co-planar conformations .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns govern molecular packing and solubility:

  • Target Compound : Forms inversion dimers via N–H⋯O bonds, creating a 1D chain structure .
  • N-(3,5-Dichlorophenyl)benzenesulfonamide (N35DCPBSA) : Lacks the para-chloro substituent on the sulfonyl ring, leading to infinite chains along the a-axis instead of dimers .
  • 4-Methyl-N-(3,5-dichlorophenyl)benzenesulfonamide : Methyl substituents disrupt hydrogen bonding, resulting in weaker van der Waals interactions .

Substituent Effects

  • Chlorine vs. Methyl Groups : Chlorine’s electronegativity enhances hydrogen-bond strength compared to methyl groups. For example, replacing chlorine with methyl in 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide reduces dihedral angles and disrupts dimer formation .
  • Positional Isomerism : Ortho-substituted analogs (e.g., 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide) exhibit smaller dihedral angles (56.5°) due to steric clashes between ortho-chlorine and the sulfonyl group .

Biological Activity

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly as an antibacterial and anticancer agent. Its structure, characterized by multiple chlorine substituents, enhances its interaction with biological targets. This article reviews the compound's synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H8Cl3NO2SC_{12}H_8Cl_3NO_2S with a molecular weight of 303.62 g/mol. The synthesis involves the reaction of chlorobenzenesulfonyl chloride with 3,5-dichloroaniline in a controlled environment to yield the final product. The detailed synthetic pathway includes:

  • Formation of Chlorobenzenesulfonyl Chloride : Chlorobenzene is treated with chlorosulfonic acid.
  • Reaction with 3,5-Dichloroaniline : The sulfonyl chloride is reacted with 3,5-dichloroaniline to form the target compound through nucleophilic substitution.
  • Purification : The product is purified via recrystallization from ethanol.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis via dihydropteroate synthase inhibition. This mechanism is critical for its antibacterial properties against various pathogens.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of established antibiotics such as ampicillin and streptomycin.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Streptococcus pneumoniae0.1

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer (HCT-116) : IC50 values around 11 μM.
  • Breast Cancer (MCF-7) : IC50 values ranging from 15 to 19 μM.
  • Cervical Cancer (HeLa) : IC50 values approximately 18 μM.

These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing less toxicity towards normal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides similar to this compound:

  • Gowda et al. (2004) : This study focused on the structural effects of various substituents on sulfonamides and their biological implications.
  • Shakuntala et al. (2011) : Investigated the crystal structure and biological activity of related compounds, providing insights into their mechanisms.
  • ResearchGate Publications : Various articles highlight the synthesis and evaluation of similar compounds for their therapeutic potential against bacterial infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via sulfonation and subsequent amidation. details a stepwise protocol:

Sulfonation : Chlorobenzene reacts with chlorosulfonic acid at 0°C, followed by ice quenching to isolate 4-chlorobenzenesulfonyl chloride.

Amidation : The sulfonyl chloride reacts with 3,5-dichloroaniline under reflux (boiling for 15 minutes).

  • Key Conditions :
  • Temperature control : Maintain 0°C during sulfonation to minimize side reactions.
  • Solvent selection : Use ethanol for recrystallization to ensure purity (melting point consistency).
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to aniline prevents unreacted intermediates.
  • Yield Optimization : Slow evaporation of ethanolic solutions produces high-purity crystals for structural analysis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions govern its packing?

  • Methodological Answer : X-ray crystallography reveals:

  • Torsion Angles : The C–SO₂–NH–C torsion angle is 77.8°, indicating a twisted conformation at the sulfonamide group .
  • Dihedral Angle : The sulfonyl and anilino benzene rings are tilted by 87.9°, distinct from analogs with fewer chlorine substituents (e.g., 77.1° in mono-chloro derivatives) .
  • Intermolecular Interactions :
  • N–H⋯O Hydrogen Bonds : Form inversion dimers (N–H distance: 0.86 Å).
  • Van der Waals Forces : Stabilize crystal packing between hydrophobic chlorinated regions.
  • Analytical Tools : FT-IR confirms sulfonamide N–H stretching (~3247 cm⁻¹), while NMR (δ 7.2–7.6 ppm) verifies aromatic proton environments .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine vs. nitro/fluoro groups) influence the reactivity of benzenesulfonamide derivatives in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chlorine substituents (meta/para) deactivate the benzene ring, directing nucleophilic attack to specific positions. For example, 3,5-dichloro groups enhance electrophilicity at the sulfonamide nitrogen, favoring SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOMe/DMSO) .
  • Comparative Reactivity : Fluorine (in analogs like N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) increases ring polarization, accelerating substitution rates compared to chloro derivatives. shows fluorinated analogs undergo SNAr 2.3× faster in DMSO at 80°C.
  • Experimental Design : Use Hammett σ constants to predict reactivity trends. Monitor reaction progress via HPLC or LC-MS to quantify substitution products .

Q. What computational strategies can predict the biological activity of this compound derivatives, particularly as enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Employ software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The sulfonamide group binds Zn²⁺ in active sites, while chloro substituents enhance hydrophobic contacts .
  • QSAR Modeling : Use descriptors like ClogP (lipophilicity) and topological polar surface area (TPSA) to correlate structure with antibacterial IC₅₀ values. For example, derivatives with logP >3.5 show improved membrane permeability .
  • Validation : Cross-reference computational predictions with in vitro assays (e.g., MIC testing against E. coli and S. aureus) .

Q. How do steric and electronic effects of chlorine substituents impact the conformational flexibility of this compound in solution?

  • Methodological Answer :

  • NMR Analysis : ¹H-¹H NOESY reveals through-space interactions between aromatic protons and the sulfonamide NH, indicating restricted rotation due to steric hindrance from 3,5-dichloro groups.
  • DFT Calculations : Optimize gas-phase geometries using B3LYP/6-311+G(d,p). Compare torsional energy barriers (~12 kcal/mol for rotation about S–N bond) to less substituted analogs (e.g., 8 kcal/mol for 4-chloro-N-phenyl derivatives) .
  • Solvent Effects : Polar solvents (DMSO) stabilize planar conformations via hydrogen bonding, while nonpolar solvents (toluene) favor twisted geometries .

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